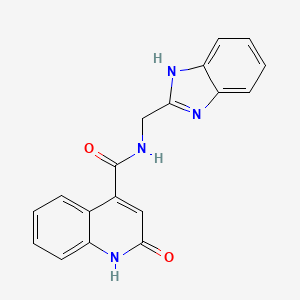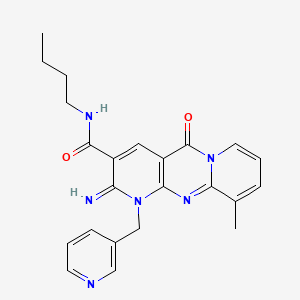![molecular formula C21H26N2O4S B11124706 N-(4-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124706.png)
N-(4-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperidine sulfonyl derivative: This involves the reaction of piperidine with sulfonyl chloride under basic conditions to form the piperidine-1-sulfonyl chloride.
Coupling with 4-methoxyphenyl derivative: The piperidine-1-sulfonyl chloride is then reacted with 4-methoxyphenylamine to form the intermediate compound.
Final coupling reaction: The intermediate is then coupled with 3-bromopropanamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamine.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-(4-piperidinyl)propanamide
- 4-(4-methoxyphenyl)piperidine
Uniqueness
N-(4-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both a methoxyphenyl group and a piperidine sulfonyl group. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-10-8-18(9-11-19)22-21(24)14-7-17-5-12-20(13-6-17)28(25,26)23-15-3-2-4-16-23/h5-6,8-13H,2-4,7,14-16H2,1H3,(H,22,24) |
InChI Key |
PMSAJPYMJCVILH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-Ethyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11124623.png)


![N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11124644.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11124651.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11124657.png)
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11124662.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124665.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11124666.png)
![(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124679.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11124680.png)
![5-(azepan-1-yl)-2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11124694.png)
![N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11124699.png)
![11-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11124702.png)
